Ethyl 2-bromo-3-fluorobenzoate
Overview
Description
Ethyl 2-bromo-3-fluorobenzoate is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are substituted with bromine and fluorine atoms, respectively. This compound is commonly used in organic synthesis and various chemical research applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-3-fluorobenzoate can be synthesized through the esterification of 2-bromo-3-fluorobenzoic acid. One common method involves the reaction of 2-bromo-3-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or thionyl chloride. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-3-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding benzoate derivative.
Oxidation: Oxidative reactions can convert the ester group to a carboxylic acid or other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of ethyl 3-fluorobenzoate.
Oxidation: Formation of 2-bromo-3-fluorobenzoic acid.
Scientific Research Applications
Ethyl 2-bromo-3-fluorobenzoate is utilized in various scientific research fields, including:
Chemistry: As a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: In the development of bioactive compounds and as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-3-fluorobenzoate in chemical reactions involves the electrophilic nature of the bromine atom, which makes it susceptible to nucleophilic attack. The fluorine atom’s electron-withdrawing effect further enhances the compound’s reactivity by stabilizing the transition state during reactions. This compound can interact with various molecular targets and pathways, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
- Ethyl 2-bromo-4-fluorobenzoate
- Ethyl 3-bromo-2-fluorobenzoate
- Ethyl 3-bromo-4-fluorobenzoate
Comparison: Ethyl 2-bromo-3-fluorobenzoate is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in chemical transformations .
Properties
IUPAC Name |
ethyl 2-bromo-3-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKZDYSLKOUKTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131040-49-7 | |
Record name | ethyl 2-bromo-3-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.